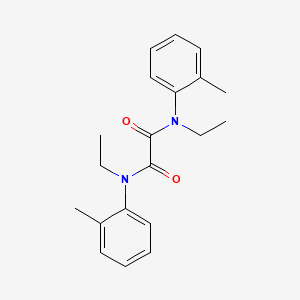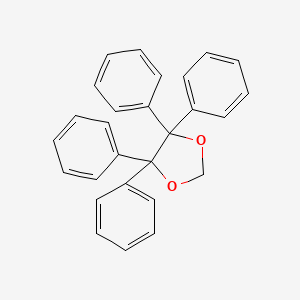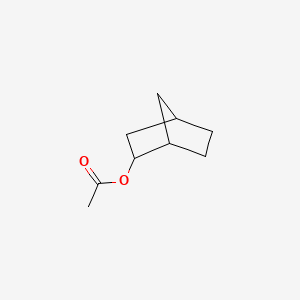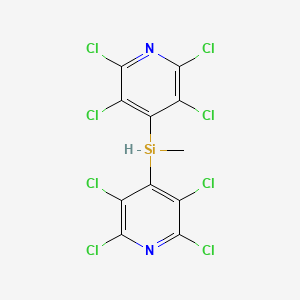
2-Deoxy-2-(formylamino)hexopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Désoxy-2-(formylamino)hexopyranose est un dérivé du hexopyranose, une structure cyclique à six chaînons couramment trouvée dans les glucides. Ce composé est caractérisé par le remplacement d'un groupe hydroxyle par un groupe formylamino à la deuxième position du carbone.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-Désoxy-2-(formylamino)hexopyranose implique généralement les étapes suivantes :
Matière de départ : La synthèse commence avec un dérivé de hexopyranose, tel que le glucose ou le galactose.
Protection des groupes hydroxyle : Les groupes hydroxyle sur le hexopyranose sont protégés par acylation ou silylation pour empêcher les réactions indésirables.
Introduction du groupe formylamino : Le hexopyranose protégé est ensuite soumis à une formylation, où un groupe formyle est introduit à la deuxième position du carbone. Cela peut être réalisé en utilisant de l'acide formique ou du chlorure de formyle en présence d'une base.
Déprotection : La dernière étape implique l'élimination des groupes protecteurs pour obtenir le 2-Désoxy-2-(formylamino)hexopyranose.
Méthodes de production industrielle
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Désoxy-2-(formylamino)hexopyranose peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe formyle peut être oxydé en acide carboxylique à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe formyle peut être réduit en amine à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le groupe formylamino peut participer à des réactions de substitution nucléophile, où il est remplacé par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome, conditions acides ou basiques.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium, conditions anhydres.
Substitution : Nucléophiles tels que les amines, les thiols ou les halogénures, souvent en présence d'un catalyseur ou sous conditions de reflux.
Principaux produits
Oxydation : 2-Désoxy-2-(carboxylamino)hexopyranose.
Réduction : 2-Désoxy-2-(amino)hexopyranose.
Substitution : Divers dérivés de hexopyranose substitués selon le nucléophile utilisé.
4. Applications de la recherche scientifique
Le 2-Désoxy-2-(formylamino)hexopyranose a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.
Biologie : Il est étudié pour son rôle potentiel dans les voies métaboliques et comme sonde pour le métabolisme des glucides.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique, en particulier dans le développement de médicaments ciblant les enzymes de traitement des glucides.
Industrie : Il peut être utilisé dans la production de produits chimiques spécialisés et comme intermédiaire dans la synthèse de composés bioactifs.
5. Mécanisme d'action
Le mécanisme d'action du 2-Désoxy-2-(formylamino)hexopyranose implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes impliquées dans le métabolisme des glucides. Le groupe formylamino peut former des liaisons hydrogène et d'autres interactions avec les sites actifs des enzymes, inhibant potentiellement leur activité ou modifiant leur fonction. Cela peut affecter diverses voies métaboliques et processus cellulaires.
Applications De Recherche Scientifique
2-Deoxy-2-(formylamino)hexopyranose has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It is studied for its potential role in metabolic pathways and as a probe for carbohydrate metabolism.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting carbohydrate-processing enzymes.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive compounds.
Mécanisme D'action
The mechanism of action of 2-Deoxy-2-(formylamino)hexopyranose involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The formylamino group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity or altering their function. This can affect various metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Acétamido-2-désoxy-hexopyranose : Structure similaire avec un groupe acétamido au lieu d'un groupe formylamino.
2-Désoxy-2-(hexanoylamino)hexopyranose : Contient un groupe hexanoylamino à la deuxième position du carbone.
2-Désoxy-2-(acétylamino)hexopyranose : Présente un groupe acétylamino à la deuxième position du carbone.
Unicité
Le 2-Désoxy-2-(formylamino)hexopyranose est unique en raison de la présence du groupe formylamino, qui confère une réactivité chimique distincte et une activité biologique potentielle par rapport aux autres composés similaires.
Propriétés
Numéro CAS |
15961-56-5 |
|---|---|
Formule moléculaire |
C7H13NO6 |
Poids moléculaire |
207.18 g/mol |
Nom IUPAC |
N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]formamide |
InChI |
InChI=1S/C7H13NO6/c9-1-3-5(11)6(12)4(8-2-10)7(13)14-3/h2-7,9,11-13H,1H2,(H,8,10) |
Clé InChI |
FVMMQJUBNMOPPR-UHFFFAOYSA-N |
SMILES canonique |
C(C1C(C(C(C(O1)O)NC=O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1E)-1-phenylethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11953055.png)
![3-phenyl-3,3a,5,10-tetrahydropyrrolo[2,3-b][1,5]benzodiazepin-4(2H)-one](/img/structure/B11953067.png)
![N'-[(4-Methoxyphenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B11953072.png)



![N-{5-[(3-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-N,N'-dimethylurea](/img/structure/B11953112.png)



![2-(5-Bromo-2-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11953119.png)



